4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole

Description

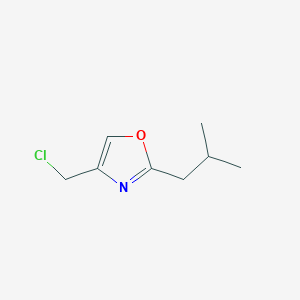

4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered oxazole ring containing one oxygen and one nitrogen atom. The compound features a chloromethyl (-CH₂Cl) group at position 4 and a 2-methylpropyl (isobutyl) substituent at position 2 of the oxazole core.

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(2-methylpropyl)-1,3-oxazole |

InChI |

InChI=1S/C8H12ClNO/c1-6(2)3-8-10-7(4-9)5-11-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

MIWYQHFMHKPHGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=CO1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methylpropyl)oxirane with thionyl chloride to form the chloromethyl intermediate, which then undergoes cyclization with an amine to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an oxazole with a hydroxyl or carbonyl group.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole":

Note: The search query refers to an "oxazole" compound, but one of the search results refers to a similar "thiazole" compound. While not identical, thiazoles and oxazoles are both heterocyclic compounds and can have related applications due to their structural similarities. Therefore, information on Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate is included here as potentially relevant.

As a Building Block in Synthesis

- Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Oxazoles, in general, are employed in various chemical reactions to produce numerous biologically and therapeutically active species of organic entities .

Biochemical Assays

- Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can be used in biochemical assays to study enzyme interactions and cellular processes. In such contexts, the compound may interact with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Specialty Chemicals and Materials

- Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate can be used in the production of specialty chemicals and materials.

Antimicrobial Activity

- Various oxazole derivatives have demonstrated antibacterial activity against different strains of bacteria . For example, certain oxazole-2-amine analogs have shown bacterial growth inhibition against E. coli, S. aureus, P. vulgaris, and K. pneumonia . Additionally, some benzoxazole-5-carboxylate derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains .

Pesticides

- Certain oxazole derivatives are used in the field of pesticides . For example, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazol-5-one is an intermediate of chlorfenapyr, a novel substituted aryl pyrrole pesticide .

Other Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Structural and Functional Uniqueness

The target compound distinguishes itself through:

Reactivity: The C4 chloromethyl group enables facile functionalization (e.g., alkylation, azidation), a feature less pronounced in C5-substituted analogs .

Biodistribution : The isobutyl group at C2 increases logP by ~0.3 units compared to ethyl or methyl substituents, enhancing tissue penetration .

Synthetic Versatility : Serves as a precursor for derivatives with tailored biological activities, such as anticancer agents via Suzuki-Miyaura cross-coupling .

Biological Activity

4-(Chloromethyl)-2-(2-methylpropyl)-1,3-oxazole is a heterocyclic compound characterized by its unique oxazole ring structure. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClN O, with a molecular weight of approximately 185.64 g/mol. The structure features a chloromethyl group at the 4-position and a branched alkyl substituent at the 2-position, contributing to its reactivity and potential biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxazole moieties have been shown to induce apoptosis in various cancer cell lines through mitochondrial-mediated pathways. A study reported that compounds with similar structures demonstrated cytotoxicity against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines by disrupting mitochondrial membrane potential and modulating pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Research indicates that oxazole derivatives exhibit moderate antibacterial effects against Gram-positive bacterial strains and antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Insecticidal Properties

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against pests suggests it could serve as a novel agent in crop protection strategies.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of the chloro group facilitates nucleophilic substitution reactions, which can lead to the formation of more reactive species capable of interacting with biological targets.

- Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle in cancer cells, preventing proliferation and promoting apoptosis .

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial membranes, leading to cell lysis .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.